molecular formula C10H22ClNO2 B2610454 Tert-butyl 4-(methylamino)pentanoate;hydrochloride CAS No. 2309448-35-7

Tert-butyl 4-(methylamino)pentanoate;hydrochloride

Cat. No.: B2610454
CAS No.: 2309448-35-7
M. Wt: 223.74
InChI Key: AKDVMLDHTBYYFG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylamino)pentanoate;hydrochloride is an organic compound with the molecular formula C10H22ClNO2. It is a hydrochloride salt of tert-butyl 4-(methylamino)pentanoate, which is a derivative of pentanoic acid. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Scientific Research Applications

Tert-butyl 4-(methylamino)pentanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylamino)pentanoate;hydrochloride typically involves the reaction of tert-butyl 4-(methylamino)pentanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

    Starting Material: tert-butyl 4-(methylamino)pentanoate.

    Reagent: Hydrochloric acid (HCl).

    Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

    Raw Material Handling: Ensuring the purity of tert-butyl 4-(methylamino)pentanoate.

    Reaction Setup: Using large reactors with precise control over temperature and mixing.

    Purification: The product is purified through crystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methylamino)pentanoate;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group will yield the corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylamino)pentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(methylamino)butanoate: Similar structure but with a shorter carbon chain.

    Tert-butyl 4-(methylamino)hexanoate: Similar structure but with a longer carbon chain.

    Tert-butyl 4-(methylamino)propanoate: Similar structure but with an even shorter carbon chain.

Uniqueness

Tert-butyl 4-(methylamino)pentanoate;hydrochloride is unique due to its specific carbon chain length and the presence of both tert-butyl and methylamino groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(methylamino)pentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-8(11-5)6-7-9(12)13-10(2,3)4;/h8,11H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDVMLDHTBYYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC(C)(C)C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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